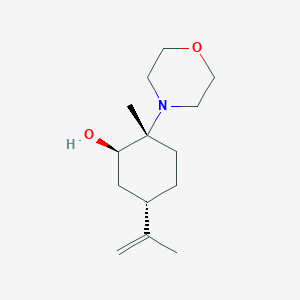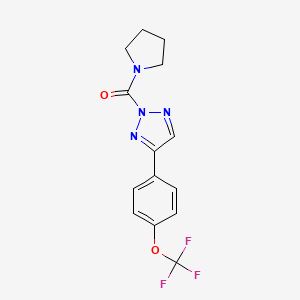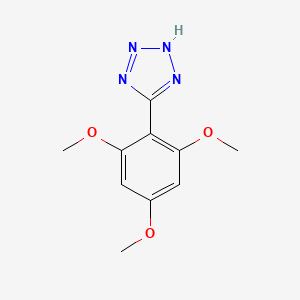
5-(2,4,6-trimethoxyphenyl)-2H-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4,6-trimethoxyphenyl)-2H-tetrazole is an organic compound characterized by the presence of a tetrazole ring attached to a trimethoxyphenyl group The tetrazole ring is a five-membered ring containing four nitrogen atoms, while the trimethoxyphenyl group consists of a benzene ring substituted with three methoxy groups at the 2, 4, and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,6-trimethoxyphenyl)-2H-tetrazole typically involves the reaction of 2,4,6-trimethoxyphenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the tetrazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would likely involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities. The use of catalysts and advanced purification techniques may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
5-(2,4,6-trimethoxyphenyl)-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The tetrazole ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, aldehydes, carboxylic acids, and hydrogenated derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
5-(2,4,6-trimethoxyphenyl)-2H-tetrazole has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-(2,4,6-trimethoxyphenyl)-2H-tetrazole involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The tetrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine: A large triaryl organophosphine with strong Lewis-basic properties, used as an organocatalyst for several types of chemical reactions.
1,3,5-Trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene: Another hexamethoxy derivative with a different substitution pattern, used in various scientific research applications.
Uniqueness
5-(2,4,6-trimethoxyphenyl)-2H-tetrazole is unique due to its combination of a tetrazole ring and a trimethoxyphenyl group, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with molecular targets and contributes to its diverse range of applications in chemistry, biology, medicine, and industry.
属性
分子式 |
C10H12N4O3 |
|---|---|
分子量 |
236.23 g/mol |
IUPAC 名称 |
5-(2,4,6-trimethoxyphenyl)-2H-tetrazole |
InChI |
InChI=1S/C10H12N4O3/c1-15-6-4-7(16-2)9(8(5-6)17-3)10-11-13-14-12-10/h4-5H,1-3H3,(H,11,12,13,14) |
InChI 键 |
URLLOILTSZAPRI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)OC)C2=NNN=N2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine](/img/structure/B12636114.png)
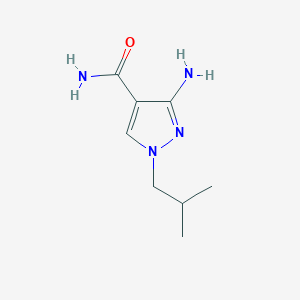
![1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12636119.png)


![1-Phenyl-3-({2-[(propan-2-yl)sulfanyl]ethyl}amino)but-2-en-1-one](/img/structure/B12636141.png)
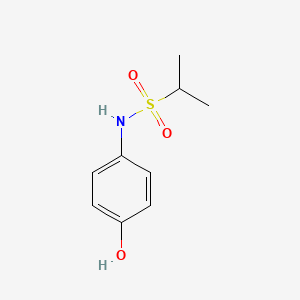

![2-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12636153.png)
![N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B12636158.png)

